molecular formula C12H24O2 B1664093 2-Nonyl-1,3-dioxolane CAS No. 4353-06-4

2-Nonyl-1,3-dioxolane

Cat. No. B1664093
CAS RN: 4353-06-4
M. Wt: 200.32 g/mol
InChI Key: QPILHXCDZYWYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04861764

Procedure details

Following example I from 78.77 g of decylaldehyde (0.5 mole), 37.22 g (0.6 mole) of ethyleneglycol, 0.5 g of p-toluenesulfonic acid in 100 ml toluene there is obtained 78 g (77.4%) of a colorless product; b.p. 80°-81° C./0.5 mm. nD20 =1.4392.
[Compound]
Name
decylaldehyde
Quantity
78.77 g
Type
reactant
Reaction Step One
Quantity
37.22 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
77.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[C:5]1([CH3:15])[CH:10]=[CH:9][C:8](S(O)(=O)=O)=[CH:7][CH:6]=1.[C:16]1(C)[CH:21]=CC=C[CH:17]=1>>[CH2:5]([CH:15]1[O:4][CH2:1][CH2:2][O:3]1)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:17][CH2:16][CH3:21]

Inputs

Step One
Name
decylaldehyde
Quantity
78.77 g
Type
reactant
Smiles
Step Two
Name
Quantity
37.22 g
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCC)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: PERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.